molecular formula C9H5Cl2FN4S B14049353 6-Chloro-3-((5-chloro-2-fluoropyridin-4-yl)thio)pyrazin-2-amine

6-Chloro-3-((5-chloro-2-fluoropyridin-4-yl)thio)pyrazin-2-amine

Cat. No.: B14049353
M. Wt: 291.13 g/mol
InChI Key: NIPMPEMIWBIUJP-UHFFFAOYSA-N
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Description

6-Chloro-3-((5-chloro-2-fluoropyridin-4-yl)thio)pyrazin-2-amine is a complex organic compound that features a pyrazine ring substituted with chlorine and an amine group, along with a thioether linkage to a chlorofluoropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-((5-chloro-2-fluoropyridin-4-yl)thio)pyrazin-2-amine typically involves multiple steps, starting with the preparation of the chlorofluoropyridine and pyrazine intermediates. One common method involves the reaction of 5-chloro-2-fluoropyridine with thiol-containing reagents under basic conditions to form the thioether linkage. This intermediate is then reacted with 6-chloropyrazine-2-amine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-((5-chloro-2-fluoropyridin-4-yl)thio)pyrazin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted pyrazine and pyridine derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

6-Chloro-3-((5-chloro-2-fluoropyridin-4-yl)thio)pyrazin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-3-((5-chloro-2-fluoropyridin-4-yl)thio)pyrazin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chlorofluoropyridine and pyrazine derivatives, such as:

Uniqueness

The uniqueness of 6-Chloro-3-((5-chloro-2-fluoropyridin-4-yl)thio)pyrazin-2-amine lies in its specific combination of functional groups and the thioether linkage, which confer distinct chemical and biological properties. This makes it a valuable compound for the development of new materials and pharmaceuticals .

Properties

Molecular Formula

C9H5Cl2FN4S

Molecular Weight

291.13 g/mol

IUPAC Name

6-chloro-3-(5-chloro-2-fluoropyridin-4-yl)sulfanylpyrazin-2-amine

InChI

InChI=1S/C9H5Cl2FN4S/c10-4-2-14-7(12)1-5(4)17-9-8(13)16-6(11)3-15-9/h1-3H,(H2,13,16)

InChI Key

NIPMPEMIWBIUJP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1F)Cl)SC2=NC=C(N=C2N)Cl

Origin of Product

United States

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